molecular formula C7H9BO4S B580392 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid CAS No. 1256345-70-6

5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid

Cat. No. B580392
CAS RN: 1256345-70-6
M. Wt: 200.015
InChI Key: NRPWDFPOXWSQEO-UHFFFAOYSA-N
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Description

Boronic acids and their derivatives, such as “5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid”, are a class of compounds that contain a boronic acid functional group . These compounds are important in organic chemistry and materials science for the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction .


Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves the reaction of organometallic reagents with boranes . Another common method is the reaction of triarylboranes with a ligand .


Molecular Structure Analysis

The molecular structure of boronic acids and their derivatives is characterized by the presence of a boronic acid functional group . The exact structure would depend on the specific compound.


Chemical Reactions Analysis

Boronic acids and their derivatives are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which is a fundamental process in organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids and their derivatives can vary widely depending on the specific compound. Some general properties include stability in air and reactivity with various chemical reagents .

Scientific Research Applications

Boronic Acids in Drug Design and Discovery

Boronic acids, including derivatives like 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid, have been increasingly incorporated into medicinal chemistry endeavors due to their unique properties, such as enhancing drug potency or improving pharmacokinetic profiles. The FDA and Health Canada have approved several boronic acid drugs, with more in clinical trials, highlighting their growing importance in therapeutic development (Plescia & Moitessier, 2020).

Boron as a Platform for New Drug Design

Boron's unique position in the periodic table, bridging metals and non-metals, lends boronic acids, including 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid, peculiar properties for a variety of applications in chemistry, technology, and medicine. The review by Ciani and Ristori (2012) emphasizes boron's potential in creating innovative drugs, underscoring the need for further exploration of boronated compounds' assembly for drug design (Ciani & Ristori, 2012).

Electrochemical Biosensors Based on Boronic Acids

5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid, like other boronic acid derivatives, has potential applications in developing electrochemical biosensors. These sensors, based on ferroceneboronic acid and its derivatives, can detect sugars, glycated hemoglobin, fluoride ions, and other substances due to the selective binding of boronic acids to 1,2- or 1,3-diol residues through cyclic boronate ester bonds (Wang et al., 2014).

Boronic Acid Sensors with Double Recognition Sites

Research has focused on creating boronic acid sensors with enhanced selectivity and affinity by incorporating double recognition sites. This approach, including using diboronic acids or combining a boronic acid with another binding moiety, has shown significant improvements in sensor performance. This advancement in sensor technology underscores the versatility and potential of boronic acids, including 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid, in analytical applications (Bian et al., 2019).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group. In transmetalation, the boronic acid (a nucleophile) is transferred from boron to palladium .

Biochemical Pathways

In general, boronic acids are involved in carbon–carbon bond-forming reactions, which are fundamental to many biochemical pathways .

Pharmacokinetics

Similar compounds, such as etomidate analogs, are known to have large volumes of distribution and are rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation .

Result of Action

The result of the action of 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of complex organic compounds, which can have various applications in medicinal chemistry and materials science.

Action Environment

The efficacy and stability of 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid, like other boronic acids, can be influenced by various environmental factors. These include the presence of a palladium catalyst, the pH of the reaction environment, and the presence of a base . The reaction conditions for Suzuki–Miyaura cross-coupling are generally mild and tolerant to various functional groups .

Safety and Hazards

Like all chemicals, boronic acids and their derivatives should be handled with care. They may pose risks such as skin and eye irritation, and respiratory discomfort . Always refer to the safety data sheet (SDS) of the specific compound for detailed safety information .

Future Directions

Boronic acids and their derivatives continue to be an active area of research in organic chemistry and materials science. Future directions may include the development of new synthetic methods, the exploration of new reactions, and applications in areas such as drug discovery, materials science, and chemical biology .

properties

IUPAC Name

(5-methoxycarbonyl-4-methylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO4S/c1-4-3-5(8(10)11)13-6(4)7(9)12-2/h3,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPWDFPOXWSQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(S1)C(=O)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681553
Record name [5-(Methoxycarbonyl)-4-methylthiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid

CAS RN

1256345-70-6
Record name [5-(Methoxycarbonyl)-4-methylthiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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